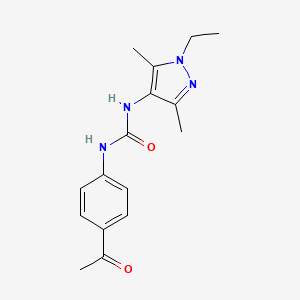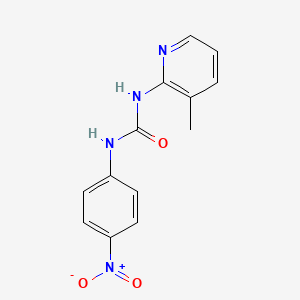![molecular formula C23H27N5O4 B4131670 1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4131670.png)
1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole class This compound is characterized by its unique structure, which includes a benzimidazole core, a piperazine ring, and various substituents such as isopropylbenzoyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the piperazine ring and the subsequent addition of the isopropylbenzoyl and nitro groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers study its interactions with biological systems to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **4-{5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
- **2-{5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
Uniqueness
1,3-dimethyl-5-nitro-6-(4-{[4-(propan-2-yl)phenyl]carbonyl}piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one stands out due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1,3-dimethyl-5-nitro-6-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-15(2)16-5-7-17(8-6-16)22(29)27-11-9-26(10-12-27)20-13-18-19(14-21(20)28(31)32)25(4)23(30)24(18)3/h5-8,13-15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIYXVJVIGXZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C(=O)N4C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B4131591.png)
![1-cyclopropyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B4131598.png)

![dimethyl 2-{[2-(phenylthio)propanoyl]amino}terephthalate](/img/structure/B4131603.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B4131617.png)
![N~1~-[2-(methylthio)phenyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4131625.png)
![1-(4-Acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]urea](/img/structure/B4131626.png)

![1-(3,4-dimethylphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4131658.png)


![5-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-one](/img/structure/B4131686.png)
![2-({4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4131693.png)
